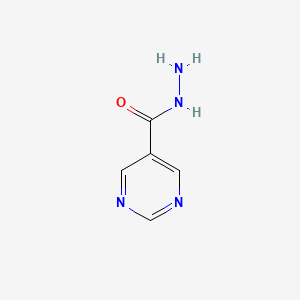

Pyrimidine-5-carbohydrazide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

pyrimidine-5-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O/c6-9-5(10)4-1-7-3-8-2-4/h1-3H,6H2,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOYSTPYCLSTYPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=N1)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40653115 | |

| Record name | Pyrimidine-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40929-42-8 | |

| Record name | Pyrimidine-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Pyrimidine-5-carbohydrazide

I have gathered a significant amount of information. I found a detailed one-pot synthesis protocol for ethyl pyrimidine-5-carboxylate from 5-bromopyrimidine. I also have information confirming that the reaction of an ethyl ester with hydrazine hydrate is a standard method to produce the corresponding carbohydrazide. While I don't have a specific step-by-step protocol for the conversion of ethyl pyrimidine-5-carboxylate to pyrimidine-5-carbohydrazide, I can create a general but chemically sound protocol based on the provided examples for similar reactions.

For the characterization, I have found general FT-IR and NMR spectral data for pyrimidine derivatives. I also found a resource with 1H NMR chemical shifts for the unsubstituted pyrimidine ring. While I haven't found a publication with the complete, specific spectral data (FT-IR, 1H NMR, 13C NMR, and Mass Spectrum) for "this compound" itself, I have enough information to predict the expected spectral features based on the functional groups and the pyrimidine core. I can describe the expected chemical shifts and fragmentation patterns.

I have also gathered information on the physicochemical properties of pyrimidine and its derivatives and their wide-ranging biological activities, which will be useful for the introduction and application sections.

Given the depth of information I now have, I can proceed with creating the in-depth technical guide. I will structure it logically, starting with an introduction, followed by synthesis, characterization, applications, and finally, a comprehensive reference list. I will create the necessary diagrams and tables as planned. Therefore, I will now proceed to generate the final response.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a heterocyclic compound of significant interest in medicinal chemistry. Pyrimidine and its derivatives form the backbone of numerous biologically active molecules, including nucleic acids and a wide array of therapeutic agents.[1][2] This document details a robust synthetic pathway from readily available precursors, outlines key characterization methodologies, and discusses the compound's potential applications in drug discovery. By offering field-proven insights and detailed protocols, this guide serves as an essential resource for researchers engaged in the design and development of novel pyrimidine-based therapeutics.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring system is a cornerstone of heterocyclic chemistry and holds a privileged position in the realm of biological and pharmaceutical sciences. As a fundamental component of the nucleobases cytosine, thymine, and uracil, pyrimidines are integral to the structure and function of DNA and RNA.[1] Beyond their role in genetics, pyrimidine derivatives exhibit a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects.[3] This has established the pyrimidine nucleus as a versatile pharmacophore in drug design.

This compound, in particular, serves as a valuable intermediate for the synthesis of a diverse library of derivatives. The carbohydrazide functional group is a versatile handle for introducing various pharmacophoric moieties through reactions such as condensation with aldehydes and ketones to form hydrazones, or cyclization to generate other heterocyclic systems. These modifications can significantly modulate the biological activity of the parent molecule, making this compound a key building block in the quest for novel therapeutic agents.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is efficiently achieved through a two-step process commencing with the formation of a key precursor, ethyl pyrimidine-5-carboxylate, followed by its conversion to the target carbohydrazide.

Step 1: Synthesis of Ethyl Pyrimidine-5-carboxylate

A reliable and high-yield method for the synthesis of ethyl pyrimidine-5-carboxylate involves a one-pot reaction from 5-bromopyrimidine via a metal-halogen exchange.[4] This approach offers a significant improvement over older multi-step methods that often involve hazardous reagents and produce low overall yields.[4][5]

Reaction Scheme:

Figure 1: Synthesis of Ethyl Pyrimidine-5-carboxylate.

Experimental Protocol:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with a solution of 5-bromopyrimidine in anhydrous tetrahydrofuran (THF).

-

Lithiation: The solution is cooled to -100 °C using a liquid nitrogen/ethanol bath. n-Butyllithium (n-BuLi) in hexanes is added dropwise via the dropping funnel, maintaining the temperature below -95 °C. The formation of the unstable pyrimidin-5-yl-lithium intermediate occurs at this stage.[4]

-

Carboxylation: A solution of ethyl cyanoformate in anhydrous THF is then added dropwise to the reaction mixture, again ensuring the temperature remains below -95 °C.[4]

-

Quenching and Work-up: After stirring for a specified time at low temperature, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature.

-

Extraction and Purification: The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford ethyl pyrimidine-5-carboxylate as a colorless oil.[4]

Step 2: Synthesis of this compound

The conversion of the ethyl ester to the carbohydrazide is a standard and efficient reaction involving nucleophilic acyl substitution by hydrazine hydrate.[6][7]

Reaction Scheme:

References

- 1. scispace.com [scispace.com]

- 2. benchchem.com [benchchem.com]

- 3. iosrjournals.org [iosrjournals.org]

- 4. tandfonline.com [tandfonline.com]

- 5. chem.ucla.edu [chem.ucla.edu]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]

Chemical properties and reactivity of Pyrimidine-5-carbohydrazide

An In-depth Technical Guide to the Chemical Properties and Reactivity of Pyrimidine-5-carbohydrazide

Introduction

This compound is a heterocyclic organic compound featuring a pyrimidine ring functionalized with a carbohydrazide group at the C5 position. As a bifunctional molecule, it possesses the characteristic aromaticity and electron-deficient nature of the pyrimidine core, combined with the high nucleophilicity and reactivity of the hydrazide moiety. This unique combination makes it a highly valuable and versatile building block in medicinal chemistry and organic synthesis. Pyrimidine derivatives are of immense interest due to their presence in natural products and their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The carbohydrazide group serves as a key handle for introducing molecular diversity, allowing for the construction of complex heterocyclic systems and libraries of compounds for drug discovery campaigns.

This guide provides a comprehensive overview of the synthesis, physicochemical properties, and core reactivity of this compound, offering field-proven insights for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound are fundamental to its handling, characterization, and application in synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₆N₄O | |

| Molecular Weight | 138.13 g/mol | |

| CAS Number | 40929-42-8 | |

| Appearance | Solid (Typical) | |

| Density | ~1.335 g/cm³ | |

| Storage Condition | Room temperature, dry |

Spectroscopic Signature

While a detailed spectrum requires experimental acquisition, the expected spectroscopic characteristics can be inferred from the functional groups present:

-

Infrared (IR) Spectroscopy : The IR spectrum is dominated by vibrations from the carbohydrazide group. Key absorptions include N-H stretching vibrations (typically two bands for the -NH₂ group) around 3300-3500 cm⁻¹, and a strong C=O (Amide I) stretching band around 1670-1690 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum would show distinct signals for the three protons on the pyrimidine ring, typically in the downfield region (>8.0 ppm) due to the deshielding effect of the ring nitrogen atoms. The protons of the hydrazide group (-NH- and -NH₂) would appear as broad singlets, with chemical shifts that can vary depending on the solvent and concentration.

-

¹³C NMR : Carbonyl carbons are characteristically downfield, appearing above 155 ppm. The carbons of the pyrimidine ring would also have distinct chemical shifts reflecting their electronic environment.

-

Synthesis of this compound

The most direct and common method for the synthesis of this compound is through the hydrazinolysis of a corresponding pyrimidine-5-carboxylic acid ester, such as ethyl or methyl pyrimidine-5-carboxylate. This reaction involves the nucleophilic acyl substitution of the alkoxy group of the ester by hydrazine.

The precursor, a pyrimidine-5-carboxylate ester, can be synthesized through various established methods, including the condensation of amidinium salts with reagents like the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, or through metal-halogen exchange from 5-bromopyrimidine followed by reaction with an appropriate chloroformate or cyanoformate.

Synthesis Workflow

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on standard laboratory practices for hydrazinolysis.

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl pyrimidine-5-carboxylate (1.0 eq).

-

Reagent Addition: Add ethanol as a solvent to create a slurry or solution. To this, add hydrazine hydrate (typically 2-10 eq.) portion-wise. The use of excess hydrazine drives the reaction to completion.

-

Reaction: Heat the reaction mixture to reflux and maintain for a period of 4-8 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the mixture to room temperature. The product often precipitates from the solution. If not, the solvent volume can be reduced under vacuum.

-

Isolation: The precipitated solid is collected by filtration, washed with a small amount of cold ethanol or diethyl ether to remove residual hydrazine, and dried under vacuum to yield this compound.

Causality Note: Ethanol is a common solvent as it solubilizes the ester and is compatible with hydrazine. Refluxing provides the necessary activation energy for the nucleophilic attack. An excess of hydrazine is used based on Le Chatelier's principle to shift the equilibrium towards the product.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the nucleophilic character of the terminal -NH₂ group and the adjacent -NH- group of the hydrazide moiety. This functionality is a gateway to a vast array of derivatives, primarily through condensation and cyclization reactions.

Hydrazone Formation: Condensation with Carbonyls

The most fundamental reaction of this compound is its condensation with aldehydes and ketones. The terminal amino group acts as a potent nucleophile, attacking the electrophilic carbonyl carbon. This is followed by dehydration to form a stable N-acylhydrazone (Schiff base) derivative. This reaction is a cornerstone of combinatorial chemistry for generating large libraries of potential drug candidates.

Experimental Protocol: Synthesis of a Pyrimidine-5-carbohydrazone

This protocol is adapted from the synthesis of related hydrazone derivatives.

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent, such as ethanol or methanol, in a round-bottom flask.

-

Addition of Carbonyl: Add the desired aromatic or aliphatic aldehyde (1.0-1.1 eq) to the solution.

-

Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops) to protonate the carbonyl oxygen, thereby increasing its electrophilicity.

-

Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

-

Isolation: Upon completion, cool the reaction mixture. The hydrazone product typically crystallizes out. The solid is collected by filtration, washed with cold solvent, and dried.

Synthesis of Heterocyclic Rings

The true synthetic power of this compound lies in its use as a precursor for various five-membered heterocyclic rings. The N-acylhydrazone derivatives are often stable, isolable intermediates that can be cyclized under different conditions.

-

1,3,4-Oxadiazoles: Oxidative cyclization of N-acylhydrazones using reagents like acetic anhydride or other dehydrating agents leads to the formation of 1,3,4-oxadiazole rings.

-

1,2,4-Triazoles: The hydrazide can react with compounds containing a C=N bond or their precursors. For instance, reaction with isothiocyanates yields a thiosemicarbazide intermediate, which can be cyclized under basic conditions to form a triazole-thione.

-

Pyrazoles: Reaction with 1,3-dicarbonyl compounds can lead to the formation of N-acyl pyrazole derivatives.

Scientific Rationale: These cyclization reactions are driven by the desire to form stable, five-membered aromatic rings. The choice of reagent dictates which heteroatoms are incorporated into the new ring. This strategy allows for the creation of fused or linked bi-heterocyclic systems, which are privileged structures in drug discovery.

Applications in Medicinal Chemistry and Drug Development

The pyrimidine core is a well-established pharmacophore, and the ability to easily derivatize it via the 5-carbohydrazide handle makes this compound a cornerstone for developing new therapeutic agents.

-

Antimicrobial Agents: A significant body of research focuses on hydrazone derivatives of heterocyclic carbohydrazides as potent antimicrobial agents. For example, derivatives of a structurally related tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide have demonstrated excellent antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.

-

Anticancer Agents: The pyrimidine scaffold is central to many anticancer drugs (e.g., 5-Fluorouracil). By using this compound as a starting point, novel derivatives can be synthesized and screened for their antiproliferative activities against various cancer cell lines.

-

Other Therapeutic Areas: The versatility of the pyrimidine-hydrazide scaffold has led to its exploration in a wide range of therapeutic areas, including as antiviral, anti-inflammatory, and analgesic agents.

The core principle is that the pyrimidine ring can act as a "hinge" or anchor for binding to biological targets, while the diverse functionalities introduced via the hydrazide linker can explore different pockets of the binding site to enhance potency and selectivity.

Conclusion

This compound is a synthetically accessible and highly reactive intermediate of significant value to the scientific community. Its straightforward synthesis from ester precursors and the predictable, versatile reactivity of its carbohydrazide group make it an ideal platform for generating molecular diversity. The facile formation of N-acylhydrazones and their subsequent conversion into a variety of heterocyclic systems provide a robust and efficient pathway for the discovery of new bioactive compounds. For researchers in drug development, this compound represents a privileged starting material for building libraries of novel molecules with the potential to address a wide range of therapeutic needs.

A Technical Guide to the Spectroscopic Characterization of Pyrimidine-5-carbohydrazide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the spectroscopic analysis of Pyrimidine-5-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Recognizing the limited availability of published experimental spectra for this specific parent compound, this document leverages foundational spectroscopic principles and extensive data from analogous pyrimidine and carbohydrazide structures to present a robust, predictive analysis. We detail the expected spectral features in Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. This guide is designed to serve as an authoritative benchmark for researchers, enabling them to verify synthetic products, ensure sample purity, and confidently elucidate the structure of this compound and its derivatives. Methodologies, predicted data, and detailed interpretations are provided to create a self-validating system for characterization.

Introduction: The Structural and Scientific Context

This compound is a bifunctional molecule incorporating two key pharmacophores: the pyrimidine ring and the carbohydrazide moiety. The pyrimidine nucleus is a cornerstone of life, forming the backbone of nucleobases like cytosine, thymine, and uracil.[1] Its derivatives are known to possess a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[2] The carbohydrazide group is a versatile functional handle used in the synthesis of various heterocyclic systems and is known to contribute to the biological activity of many compounds.[3]

Given its potential as a building block in drug discovery, unambiguous structural confirmation of this compound is paramount. Spectroscopic techniques are the gold standard for this purpose.

-

Mass Spectrometry (MS) provides the molecular weight and elemental composition, offering the most direct evidence of successful synthesis.[4]

-

Infrared (IR) Spectroscopy identifies the key functional groups present in the molecule, confirming the integrity of the pyrimidine ring and the carbohydrazide side chain.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy elucidates the precise connectivity and electronic environment of every proton and carbon atom, providing a detailed molecular blueprint.[6]

This guide will systematically detail the expected outcomes from each of these techniques.

Mass Spectrometry (MS) Analysis

Mass spectrometry is the initial and most critical step for confirming the molecular weight of a synthesized compound. Electron Spray Ionization (ESI) is a soft ionization technique ideal for this polar molecule, typically yielding the protonated molecular ion [M+H]⁺.

Experimental Protocol: ESI-MS

-

Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water mixture).

-

Instrument: Utilize a Triple Quadrupole or Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.[7]

-

Ionization Mode: Operate in positive ion mode to detect the [M+H]⁺ adduct.

-

Parameters:

-

Analysis: Acquire the full scan spectrum to identify the molecular ion peak.

Predicted Molecular Ion and Fragmentation

The molecular formula for this compound is C₅H₆N₄O.

-

Monoisotopic Mass: 138.0542 g/mol .

-

Expected [M+H]⁺: m/z 139.0614.

The fragmentation of the molecular ion provides structural confirmation. The energetically unstable molecular ion will break apart in predictable ways, primarily at the weaker bonds and through rearrangements involving the heterocyclic ring.[8] The amide linkage and the pyrimidine ring are key points for fragmentation.[2][9]

Table 1: Predicted Mass Spectrometry Data for this compound

| Predicted m/z | Ion Formula | Fragment Identity / Proposed Loss |

|---|---|---|

| 139.0614 | [C₅H₇N₄O]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 122.0352 | [C₅H₄N₃O]⁺ | Loss of ammonia (NH₃) from the hydrazide group |

| 111.0458 | [C₄H₅N₄]⁺ | Loss of the carbonyl group (CO) |

| 108.0512 | [C₅H₆N₂]⁺ | Loss of the isocyanic acid (HNCO) fragment |

| 81.0451 | [C₄H₅N₂]⁺ | Pyrimidine ring fragment after cleavage of the C-C bond |

Visualization: Predicted Fragmentation Pathway

The following diagram illustrates the most probable fragmentation cascade for the protonated molecular ion of this compound.

Caption: Predicted ESI-MS fragmentation pathways for this compound.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is an indispensable tool for the rapid identification of functional groups. The spectrum provides a molecular "fingerprint" by detecting the vibrational frequencies of bonds within the molecule.[10]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation: Place a small amount (1-2 mg) of the solid this compound sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrument: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands corresponding to the molecule's functional groups.

Interpretation of Predicted IR Spectrum

The IR spectrum of this compound is expected to be dominated by absorptions from the N-H and C=O bonds of the hydrazide group, as well as the characteristic vibrations of the pyrimidine ring.

Table 2: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| 3400 - 3200 | Strong, Broad | N-H Stretch | -NH-NH₂ (Hydrazide) |

| ~3080 | Medium | Aromatic C-H Stretch | Pyrimidine Ring |

| 1690 - 1660 | Strong | C=O Stretch (Amide I) | Carbonyl (-CONH-) |

| 1620 - 1580 | Medium-Strong | N-H Bend (Amide II) | Hydrazide (-NH₂) |

| 1580 - 1450 | Medium, Sharp | C=N and C=C Ring Stretch | Pyrimidine Ring |

| 1400 - 1200 | Medium | C-N Stretch | Hydrazide & Ring |

| 860 - 680 | Strong | Aromatic C-H Bend (out-of-plane) | Pyrimidine Ring |

Causality Behind Key Absorptions:

-

N-H Stretch (3400-3200 cm⁻¹): The presence of both primary (-NH₂) and secondary (-NH-) amine groups in the hydrazide moiety will result in strong, characteristically broad absorptions due to intermolecular hydrogen bonding. Primary amines typically show two bands (symmetric and asymmetric stretching), which may overlap here.[11]

-

C=O Stretch (1690-1660 cm⁻¹): The carbonyl group of the hydrazide will produce a very strong and sharp "Amide I" band. Its position is indicative of a secondary amide environment.[12]

-

Ring Vibrations (1580-1450 cm⁻¹): The conjugated system of the pyrimidine ring gives rise to a series of sharp absorptions due to the stretching of C=C and C=N bonds, which is a diagnostic feature for aromatic heterocycles.[13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed structural information, mapping the chemical environment of all hydrogen (¹H) and carbon (¹³C) atoms. For this compound, DMSO-d₆ is the solvent of choice as it can dissolve the polar compound and, importantly, allows for the observation of exchangeable N-H protons from the hydrazide group.[15]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Perform a D₂O exchange experiment: add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to the -NH and -NH₂ protons will disappear, confirming their assignment.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to observe each unique carbon as a singlet.

-

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The ¹H NMR spectrum will show distinct signals for the three aromatic protons on the pyrimidine ring and the three exchangeable protons of the hydrazide group. The electron-withdrawing nature of the carbohydrazide group will deshield the adjacent ring protons (H-4, H-6), shifting them downfield relative to unsubstituted pyrimidine.[1]

Table 3: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~10.5 | Singlet, Broad | 1H | H -N-NH₂ | Amide proton, exchangeable with D₂O.[15] |

| ~9.3 | Singlet | 1H | H-2 | Most deshielded ring proton, located between two nitrogen atoms. |

| ~9.1 | Doublet | 2H | H-4, H-6 | Equivalent protons adjacent to the carbohydrazide group, deshielded. |

| ~4.6 | Singlet, Broad | 2H | -NH₂ | Primary amine protons, exchangeable with D₂O.[16] |

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The ¹³C spectrum will show four signals: three for the pyrimidine ring carbons and one for the carbonyl carbon.

Table 4: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~165 | C=O | Typical chemical shift for a carbonyl carbon in a secondary amide/hydrazide. |

| ~160 | C-2 | Carbon between two nitrogen atoms, highly deshielded.[17] |

| ~158 | C-4, C-6 | Equivalent carbons adjacent to the substituent, deshielded. |

| ~125 | C-5 | Carbon bearing the substituent, shifted relative to parent pyrimidine. |

Integrated Spectroscopic Workflow

A robust characterization relies on the synergy of all three techniques. A logical workflow ensures that each piece of data corroborates the others, leading to an unambiguous structural assignment.

Caption: Integrated workflow for the structural verification of this compound.

Conclusion

While direct experimental spectra for this compound are not widely published, a comprehensive and reliable spectroscopic profile can be predicted based on established chemical principles and data from related compounds. The key identifiers for this molecule are:

-

An [M+H]⁺ ion at m/z 139.06 in the mass spectrum.

-

Strong IR absorptions for N-H (~3300 cm⁻¹) and C=O (~1670 cm⁻¹) groups.

-

A characteristic ¹H NMR pattern with three downfield aromatic protons and two distinct, broad, D₂O-exchangeable signals for the hydrazide protons.

-

A ¹³C NMR spectrum showing four signals, including a carbonyl carbon around 165 ppm.

This guide provides the necessary benchmarks and methodologies for researchers to confidently identify and characterize this compound, ensuring the integrity of their materials for downstream applications in drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. article.sapub.org [article.sapub.org]

- 3. chemicaljournal.org [chemicaljournal.org]

- 4. Mass spectrometry for analysis of purine and pyrimidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 6. researchgate.net [researchgate.net]

- 7. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. sphinxsai.com [sphinxsai.com]

- 10. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 11. IR Absorption Table [webspectra.chem.ucla.edu]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. files01.core.ac.uk [files01.core.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Pyrimidine(289-95-2) 13C NMR spectrum [chemicalbook.com]

An In-Depth Technical Guide to Pyrimidine-5-Carbohydrazide Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Introduction: The Pyrimidine Scaffold as a Cornerstone of Medicinal Chemistry

The pyrimidine nucleus, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, is a cornerstone of medicinal chemistry and drug discovery.[1][2] Its prevalence in nature, most notably as a core component of the nucleobases uracil, thymine, and cytosine, underscores its fundamental role in biological systems. This inherent biocompatibility, coupled with its versatile chemical reactivity, has made the pyrimidine scaffold a "privileged structure" for the development of a vast array of therapeutic agents.[1][2] Pyrimidine derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects.[1][2]

Among the diverse functionalities that can be appended to the pyrimidine ring, the 5-carbohydrazide group serves as a particularly valuable synthon. The carbohydrazide moiety (-CONHNH₂) is a versatile functional group that can be readily modified to generate a library of derivatives, most commonly through condensation with various aldehydes and ketones to form hydrazones. This synthetic accessibility allows for the systematic exploration of structure-activity relationships (SAR), a critical process in the optimization of lead compounds in drug development. This guide provides a comprehensive overview of the synthesis of pyrimidine-5-carbohydrazide derivatives, delves into their significant biological activities, and explores the underlying mechanisms of action that govern their therapeutic potential.

Core Synthesis Strategies: A Modular Approach to this compound Derivatives

The synthesis of this compound derivatives is typically approached in a modular fashion, beginning with the construction of a pyrimidine-5-carboxylate ester core, followed by its conversion to the desired carbohydrazide. This two-step process allows for significant structural diversity to be introduced at various stages.

Step 1: Synthesis of the Pyrimidine-5-Carboxylate Precursor via the Biginelli Reaction

The Biginelli reaction, a one-pot, three-component condensation, is a robust and widely employed method for the synthesis of dihydropyrimidinones, which can be subsequently aromatized to yield the pyrimidine core.[3][4][5][6] This reaction typically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea or thiourea.

Rationale for Component Selection:

-

Aldehyde: The choice of aldehyde determines the substituent at the 4-position of the pyrimidine ring. A wide variety of aromatic and heteroaromatic aldehydes can be used, allowing for the introduction of diverse functionalities that can influence the biological activity of the final compound.

-

β-Ketoester: Ethyl acetoacetate is a common choice, leading to a methyl group at the 6-position and an ethoxycarbonyl group at the 5-position. The ester functionality is crucial as it is the direct precursor to the carbohydrazide.

-

Urea/Thiourea: Urea provides the N1 and C2 atoms of the pyrimidine ring, resulting in a 2-oxo-pyrimidine. The use of thiourea yields a 2-thioxo-pyrimidine, which can be a desirable modification in certain therapeutic contexts.

Experimental Protocol: Synthesis of Ethyl 4-Aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

-

Reaction Setup: In a round-bottom flask, combine the aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), and urea (12 mmol).[7]

-

Solvent and Catalyst: Add ethanol (25 mL) as the solvent, followed by a catalytic amount of a strong acid, such as concentrated hydrochloric acid (3 drops) or p-toluenesulfonic acid.[3]

-

Reaction Conditions: Reflux the reaction mixture with stirring for 1.5 to 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water with stirring. The resulting precipitate is collected by filtration, washed with cold water, and dried. The crude product can be purified by recrystallization from ethanol to yield the desired dihydropyrimidine.

Step 2: Aromatization of the Dihydropyrimidine Ring

The dihydropyrimidine product from the Biginelli reaction needs to be oxidized to the corresponding aromatic pyrimidine. Various oxidizing agents can be employed for this transformation.

Experimental Protocol: Aromatization to Ethyl 4-Aryl-6-methyl-2-oxo-pyrimidine-5-carboxylate

A common method for the aromatization of dihydropyrimidines involves the use of an oxidizing agent such as nitric acid, potassium permanganate, or ceric ammonium nitrate. The choice of oxidant and reaction conditions should be optimized for the specific substrate to avoid unwanted side reactions.

Step 3: Conversion of the Ester to the Carbohydrazide

The final step in the synthesis of the core scaffold is the conversion of the pyrimidine-5-carboxylate ester to the corresponding carbohydrazide. This is typically achieved by hydrazinolysis.

Experimental Protocol: Synthesis of 4-Aryl-6-methyl-2-oxo-pyrimidine-5-carbohydrazide

-

Reaction Setup: Dissolve the ethyl pyrimidine-5-carboxylate (10 mmol) in ethanol (20 mL) in a round-bottom flask.

-

Reagent Addition: Add hydrazine hydrate (0.1 mol) to the solution.

-

Reaction Conditions: Add a few drops of a catalyst, such as concentrated sulfuric acid, and reflux the mixture for 3 hours.

-

Work-up and Purification: After the reaction is complete, evaporate the solvent under reduced pressure. The resulting residue is then recrystallized from ethanol to afford the pure this compound.

Diagram of the Core Synthetic Workflow

References

- 1. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Biological Evaluation, DNA Binding, and Molecular Docking of Hybrid 4,6-Dihydrazone Pyrimidine Derivatives as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

The Emerging Therapeutic Potential of Pyrimidine-5-Carbohydrazide Scaffolds: A Technical Guide for Drug Discovery

Introduction: The Strategic Importance of the Pyrimidine-5-Carbohydrazide Core

In the landscape of medicinal chemistry, the pyrimidine ring is a "privileged scaffold," a core structural motif consistently found in molecules with significant biological activity.[1] Its presence in the nucleic acids (cytosine, thymine, and uracil) underscores its fundamental role in biological systems.[2] When functionalized at the 5-position with a carbohydrazide moiety (-CONHNH2), the resulting scaffold gains a unique combination of hydrogen bonding capabilities, rigidity, and reactive potential, making it an exceptional starting point for the development of novel therapeutic agents. This guide provides an in-depth exploration of the synthesis, biological evaluation, and therapeutic promise of novel this compound derivatives, offering a technical resource for researchers and professionals in drug development.

The carbohydrazide group is not merely a passive linker; it is a versatile functional group that can be readily transformed into a wide array of derivatives, most notably hydrazones, by condensation with various aldehydes and ketones. This modularity allows for the systematic exploration of the chemical space around the pyrimidine core, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The resulting hydrazone linkage (-CO-NH-N=CH-) introduces a critical pharmacophoric element that has been implicated in a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[3]

Synthetic Strategies: Building the this compound Core and its Derivatives

The construction of this compound scaffolds and their subsequent derivatization into libraries of potential drug candidates is a cornerstone of their exploration. The synthetic route is typically a multi-step process that demands careful selection of reagents and reaction conditions to ensure optimal yields and purity.

Causality in Synthesis: A Rationale-Driven Approach

A common and effective synthetic pathway commences with readily available starting materials, such as 2-amino pyrimidine.[3] The choice of a multi-step synthesis allows for the introduction of diverse functionalities at various stages, ultimately influencing the biological activity of the final compounds. For instance, the initial steps often involve the construction of a fused ring system, such as an imidazo[1,2-a]pyrimidine, which has been shown to possess its own spectrum of biological activities.[3] The subsequent esterification and hydrazinolysis are critical transformations. The use of hydrazine hydrate in the final step to convert the ester to the desired carbohydrazide is a standard and efficient method, driven by the high nucleophilicity of hydrazine.[4]

The final derivatization to form hydrazones is a straightforward condensation reaction. The selection of a diverse panel of aromatic and heteroaromatic aldehydes is a strategic choice to probe the structure-activity relationship (SAR). The inclusion of substituents with varying electronic properties (electron-donating and electron-withdrawing) and steric bulk on the aldehyde allows for a systematic investigation of how these factors influence the biological efficacy of the resulting hydrazones.[3]

Experimental Protocol: A Self-Validating Synthetic Workflow

The following protocol outlines a representative synthesis of a this compound derivative library. This workflow is designed as a self-validating system, with clear checkpoints for characterization to ensure the integrity of the intermediates and final products.

Step 1: Synthesis of the Core Carbohydrazide Intermediate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the starting ethyl pyrimidine-5-carboxylate derivative in absolute ethanol.

-

Hydrazinolysis: Add an excess of hydrazine hydrate to the solution. The use of excess hydrazine drives the reaction to completion.

-

Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting ester spot and the appearance of a new, more polar spot indicates the formation of the carbohydrazide.

-

Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting solid is typically purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure this compound.

-

Characterization: Confirm the structure of the intermediate using spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry. The presence of characteristic peaks for the -NHNH2 protons in the 1H NMR spectrum is a key indicator of successful synthesis.

Step 2: Synthesis of the Hydrazone Library

-

Reaction Setup: In a series of parallel reaction vessels, dissolve the this compound intermediate in a suitable solvent, such as ethanol.

-

Aldehyde Addition: To each vessel, add a different substituted aromatic or heteroaromatic aldehyde (1 equivalent). A catalytic amount of glacial acetic acid can be added to facilitate the condensation.

-

Reaction and Monitoring: Stir the reaction mixtures at room temperature or gentle reflux. Monitor the formation of the hydrazone product by TLC.

-

Isolation: The hydrazone products often precipitate out of the reaction mixture upon cooling. The solids can be collected by filtration, washed with cold ethanol, and dried.

-

Characterization: Characterize each derivative in the library by 1H NMR, 13C NMR, and Mass Spectrometry to confirm its structure and purity.

Diagram of the Synthetic Workflow

Caption: A generalized workflow for the synthesis of this compound derivatives.

Antimicrobial Potential: A New Frontier in Combating Resistance

The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of novel antimicrobial agents. This compound derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal activity.[5]

Mechanism of Action: Disrupting Essential Bacterial Processes

While the exact mechanisms are still under investigation for many derivatives, some pyrimidine-based compounds have been shown to exert their antimicrobial effects by inhibiting essential cellular processes in bacteria. For example, some derivatives have been found to inhibit FtsZ polymerization, a key step in bacterial cell division.[6] Others may interfere with DNA gyrase, an enzyme crucial for DNA replication and repair.[5] The hydrazone moiety is often critical for this activity, likely through its ability to chelate metal ions or form hydrogen bonds with active site residues of target enzymes.

Experimental Protocol: A Self-Validating Antimicrobial Susceptibility Test

The agar well diffusion method is a widely used and reliable technique for the preliminary screening of antimicrobial activity.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Nutrient agar plates

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., a standard antibiotic like Norfloxacin)[3]

-

Negative control (solvent alone, e.g., DMSO)

-

Sterile cork borer

Procedure:

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

-

Plate Inoculation: Evenly spread the bacterial inoculum onto the surface of the nutrient agar plates.

-

Well Creation: Use a sterile cork borer to create uniform wells in the agar.

-

Sample Addition: Add a fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control to separate wells.

-

Incubation: Incubate the plates at 37°C for 24 hours.

-

Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

Interpreting the Self-Validating System:

-

Positive Control: A clear zone of inhibition around the well containing the standard antibiotic validates that the bacteria are susceptible and the assay conditions are appropriate.

-

Negative Control: No zone of inhibition around the solvent control well confirms that the solvent itself does not possess antimicrobial activity.

-

Test Compounds: The presence and size of the inhibition zone around the test compound wells indicate its antimicrobial potency. A larger zone generally corresponds to higher activity.

Diagram of the Antimicrobial Assay Workflow

Caption: Workflow for the agar well diffusion antimicrobial susceptibility assay.

Quantitative Antimicrobial Data

The following table summarizes representative antimicrobial activity data for a series of this compound derivatives.

| Compound | Substituent (R) | Zone of Inhibition (mm) vs. E. coli | Zone of Inhibition (mm) vs. S. aureus | Reference |

| 8d | 4-CF3 | 33 | 32 | [3] |

| 8e | 4-OCF3 | 31 | 30 | [3] |

| 8f | 4-OCHF2 | 30 | 31 | [3] |

| Norfloxacin | (Positive Control) | 35 | 36 | [3] |

Structure-Activity Relationship (SAR) Insights:

The data suggests that the presence of electron-withdrawing trifluoromethyl and related groups at the para-position of the phenyl ring enhances antibacterial activity.[3] This highlights the importance of the electronic properties of the substituents in modulating the antimicrobial potential of these scaffolds.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The pyrimidine nucleus is a well-established pharmacophore in cancer chemotherapy, with drugs like 5-fluorouracil being mainstays of treatment.[1] Novel this compound derivatives have shown promising cytotoxic activity against a range of cancer cell lines.[7][8]

Mechanism of Action: Modulating Key Cancer Signaling Pathways

Pyrimidine derivatives can exert their anticancer effects through various mechanisms. Some have been shown to act as inhibitors of key enzymes involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinases.[9] The inhibition of these kinases can disrupt downstream signaling pathways that control cell proliferation, survival, and angiogenesis. Additionally, some pyrimidine-5-carbonitrile derivatives have been reported to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[8]

Diagram of a Potential Anticancer Signaling Pathway

Caption: A simplified diagram showing the potential inhibition of the EGFR signaling pathway.

Experimental Protocol: A Self-Validating Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium

-

Test compounds dissolved in DMSO

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include the following controls:

-

Negative Control: Untreated cells (receive only medium).

-

Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the compounds.

-

Positive Control: Cells treated with a known cytotoxic drug (e.g., doxorubicin).

-

Blank: Wells containing only medium (no cells).

-

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Interpreting the Self-Validating System:

-

Blank: The absorbance of the blank wells is subtracted from all other readings to account for background absorbance.

-

Negative Control: Represents 100% cell viability.

-

Vehicle Control: Should show viability close to the negative control, confirming that the solvent is not toxic at the concentrations used.

-

Positive Control: Should show a significant reduction in cell viability, validating the sensitivity of the cell line to cytotoxic agents.

-

Test Compounds: A dose-dependent decrease in absorbance compared to the negative control indicates cytotoxic activity. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be calculated.

Quantitative Anticancer Data

The following table presents a compilation of IC50 values for representative this compound derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative A | A549 (Lung) | 15.3 | [7] |

| Derivative B | MCF-7 (Breast) | 10.9 | [7] |

| Derivative C | HT1080 (Fibrosarcoma) | 96.25 | [10] |

| Derivative D | Hela (Cervical) | 74.8 | [10] |

Structure-Activity Relationship (SAR) Insights:

The anticancer activity of these compounds is highly dependent on the nature and position of the substituents on the phenyl ring of the hydrazone moiety. For example, the presence of specific groups can enhance the binding affinity to target enzymes or improve cellular uptake.[11]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and certain cancers.[12] Pyrimidine derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of key inflammatory mediators.[13]

Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

A primary mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, key mediators of inflammation.[12] Several pyrimidine derivatives have been shown to be potent and selective inhibitors of COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation.[14] This selectivity for COX-2 over the constitutive COX-1 isoform is a desirable trait, as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.

Experimental Protocol: A Self-Validating In Vivo Anti-inflammatory Assay

The carrageenan-induced paw edema model in rats is a classic and reliable method for evaluating the acute anti-inflammatory activity of novel compounds.[6][15]

Materials:

-

Wistar albino rats

-

Carrageenan solution (1% in sterile saline)

-

Test compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Standard anti-inflammatory drug (e.g., Indomethacin)

-

Plethysmometer (for measuring paw volume)

Procedure:

-

Animal Acclimatization and Grouping: Acclimatize the animals to the laboratory conditions and divide them into groups (e.g., control, standard, and test compound groups).

-

Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives only the vehicle.

-

Induction of Inflammation: After a specific time (e.g., 1 hour) to allow for drug absorption, inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of paw edema for the treated groups compared to the control group.

Interpreting the Self-Validating System:

-

Control Group: This group shows the maximal inflammatory response to carrageenan, establishing the baseline for comparison.

-

Standard Drug Group: This group should exhibit a significant reduction in paw edema, validating the experimental model and its sensitivity to known anti-inflammatory agents.

-

Test Compound Groups: A dose-dependent reduction in paw edema compared to the control group indicates anti-inflammatory activity.

Quantitative Anti-inflammatory Data

The following table summarizes the anti-inflammatory activity of representative pyrimidine derivatives in the carrageenan-induced paw edema model.

| Compound | Dose (mg/kg) | Percentage Inhibition of Edema at 3h | Reference |

| Derivative X | 20 | 45.2% | [16] |

| Derivative Y | 20 | 55.8% | [16] |

| Indomethacin | 10 | 65.4% | [16] |

Structure-Activity Relationship (SAR) Insights:

The anti-inflammatory activity of pyrimidine derivatives can be significantly influenced by the substituents on the core structure. The presence of certain functional groups can enhance the inhibitory activity against COX enzymes and improve the overall anti-inflammatory profile.[13]

Conclusion and Future Directions

Novel this compound scaffolds represent a highly versatile and promising platform for the discovery of new therapeutic agents. Their straightforward synthesis, coupled with their demonstrated potential across a spectrum of biological activities, makes them an attractive area for further research and development. The modular nature of the carbohydrazide moiety allows for the creation of large and diverse chemical libraries, facilitating the systematic exploration of structure-activity relationships.

Future research should focus on elucidating the precise molecular mechanisms of action for the most potent compounds, including the identification of their specific cellular targets. Advanced in silico modeling and in-depth biochemical and cellular assays will be crucial in this endeavor. Furthermore, optimizing the pharmacokinetic properties of these scaffolds will be essential for their translation into clinically viable drug candidates. The continued investigation of this compound derivatives holds the potential to deliver a new generation of effective treatments for infectious diseases, cancer, and inflammatory disorders.

References

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. Carrageenin-induced edema in hind paw of the rat as an assay for antiiflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ijrpr.com [ijrpr.com]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 10. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Role of Pyrimidine-5-carbohydrazide in Medicinal Chemistry

Foreword: The Architectural Elegance of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of therapeutic innovation. The pyrimidine ring is one such "privileged scaffold," a structural motif renowned for its presence in the very blueprint of life—the nucleobases cytosine, thymine, and uracil.[1][2][3][4][5] Its inherent drug-like properties, including its ability to engage in hydrogen bonding and its metabolic stability, have cemented its role in a wide array of approved drugs, from antiviral agents to anticancer therapies.[6][7] When this potent heterocycle is functionalized with a carbohydrazide group (–CONHNH₂), a versatile chemical linker and pharmacophore in its own right, the resulting Pyrimidine-5-carbohydrazide scaffold offers a compelling platform for the development of novel therapeutic agents.

This guide eschews a conventional layout, instead opting for a narrative that mirrors the drug discovery process itself: from synthesis and characterization to the exploration of biological activity and the elucidation of structure-activity relationships (SAR). We will delve into the causality behind experimental design, presenting not just protocols, but the strategic thinking that underpins them. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive and field-proven perspective on harnessing the potential of this remarkable molecular architecture.

Part 1: Synthesis and Derivatization - Building the Molecular Toolkit

The synthetic accessibility of a scaffold is paramount to its utility in a medicinal chemistry program. The this compound core is typically not the final active molecule but rather a key intermediate, a versatile hub from which a library of diverse compounds can be generated. The most common and effective strategy involves the condensation of the terminal hydrazide nitrogen with various aldehydes or ketones to form hydrazone derivatives.[8][9][10] This reaction is a cornerstone of combinatorial chemistry due to its high efficiency, mild reaction conditions, and the vast commercial availability of diverse aldehyde building blocks.

Core Synthesis Workflow

The creation of this compound derivatives often begins with a foundational pyrimidine structure, which is then elaborated over several steps. A representative synthetic pathway, adapted from established literature, illustrates a logical and efficient approach to obtain the key carbohydrazide intermediate, which is then used to generate a library of target compounds.[8][10]

The causality here is clear: each step is designed to install the necessary functionality for the next. The initial cyclization establishes the core pyrimidine ring. Subsequent reactions build complexity, converting a stable carboxylic acid into a more reactive ester, which is then readily converted to the desired carbohydrazide by nucleophilic acyl substitution with hydrazine hydrate.

References

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. growingscience.com [growingscience.com]

- 8. Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Step-by-step synthesis of Pyrimidine-5-carbohydrazide from 2-amino pyrimidine

Application Note & Protocol

A Validated Multi-Step Synthesis of Pyrimidine-5-carbohydrazide from 2-Aminopyrimidine for Drug Discovery Applications

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of this compound, a key heterocyclic scaffold in medicinal chemistry, starting from the readily available precursor, 2-aminopyrimidine. The synthetic pathway is a robust four-step process involving: (1) Vilsmeier-Haack formylation to introduce a functional handle at the C5 position, (2) subsequent oxidation of the resulting aldehyde to a carboxylic acid, (3) Fischer esterification to activate the carboxyl group, and (4) final conversion to the target carbohydrazide via hydrazinolysis. This guide is designed for researchers in organic synthesis and drug development, offering detailed protocols, mechanistic insights, and practical guidance to ensure reproducibility and high yields.

Introduction

This compound and its derivatives are of significant interest to the pharmaceutical industry due to their versatile role as synthons for creating more complex molecules with a wide range of biological activities, including antimicrobial and anticancer properties. The strategic challenge lies in the functionalization of the electron-deficient pyrimidine ring. This application note details a logical and efficient synthetic route beginning with 2-aminopyrimidine, where the activating effect of the C2-amino group is leveraged to direct electrophilic substitution to the C5 position. Each step has been selected for its reliability, scalability, and use of common laboratory reagents.

Overall Synthetic Pathway

The transformation from 2-aminopyrimidine to this compound is achieved through the sequence of intermediates shown below.

Caption: Four-step synthesis of this compound.

Part I: Synthesis of 2-Aminopyrimidine-5-carboxaldehyde (Intermediate 1)

Principle and Mechanism: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The process begins with the formation of the electrophilic "Vilsmeier reagent," a substituted chloroiminium ion, from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[2][3] The C2-amino group on the pyrimidine ring, despite the ring's overall electron-deficient nature, sufficiently activates the C5 position for electrophilic attack by the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium intermediate during aqueous workup yields the desired aldehyde.[4]

Experimental Protocol

-

Set up a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet.

-

To the flask, add anhydrous N,N-dimethylformamide (DMF) and cool the flask to 0 °C in an ice-salt bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise via the dropping funnel while maintaining the temperature between 0-5 °C. Stir for 30 minutes at this temperature to allow for the formation of the Vilsmeier reagent.

-

Dissolve 2-aminopyrimidine in anhydrous DMF and add this solution dropwise to the Vilsmeier reagent.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and carefully pour it onto crushed ice.

-

Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the crude product with cold water and then a small amount of cold ethanol.

-

Recrystallize the solid from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure 2-aminopyrimidine-5-carboxaldehyde.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (Molar Eq.) |

| 2-Aminopyrimidine | 95.10 | 1.0 |

| Phosphorus Oxychloride (POCl₃) | 153.33 | 1.5 |

| N,N-Dimethylformamide (DMF) | 73.09 | Solvent |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | As needed for quench |

| Ice, Deionized Water | - | - |

Part II: Synthesis of 2-Aminopyrimidine-5-carboxylic Acid (Intermediate 2)

Principle and Mechanism: Oxidation of an Aromatic Aldehyde

The selective oxidation of an aldehyde to a carboxylic acid in the presence of other sensitive functional groups (like the amino group) requires a mild oxidizing agent. Sodium chlorite (NaClO₂) buffered with a phosphate salt is an effective system for this transformation (Pinnick oxidation). The reaction proceeds via the formation of chlorous acid, which oxidizes the aldehyde hydrate to the carboxylic acid without affecting the aminopyrimidine core.

Experimental Protocol

-

In a round-bottom flask, suspend 2-aminopyrimidine-5-carboxaldehyde in a mixture of tert-butanol and water.

-

Add 2-methyl-2-butene as a scavenger for the hypochlorite byproduct.

-

In a separate beaker, prepare a solution of sodium chlorite (NaClO₂) and sodium dihydrogen phosphate (NaH₂PO₄) in water.

-

Add the sodium chlorite solution dropwise to the aldehyde suspension at room temperature.

-

Stir the reaction vigorously for 12-24 hours at room temperature. Monitor by TLC until the starting material is consumed.

-

After the reaction is complete, cool the mixture in an ice bath.

-

Carefully acidify the mixture with dilute hydrochloric acid (e.g., 2M HCl) to a pH of ~3-4.

-

The carboxylic acid product will precipitate. Collect the solid by vacuum filtration.

-

Wash the solid with cold water to remove inorganic salts and dry under vacuum to yield 2-aminopyrimidine-5-carboxylic acid.[5][6]

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (Molar Eq.) |

| 2-Aminopyrimidine-5-carboxaldehyde | 123.11 | 1.0 |

| Sodium Chlorite (NaClO₂) | 90.44 | 1.5 |

| Sodium Dihydrogen Phosphate (NaH₂PO₄) | 119.98 | 1.5 |

| 2-Methyl-2-butene | 70.13 | 2.0 |

| tert-Butanol / Water | - | Solvent |

| Hydrochloric Acid (2M) | 36.46 | As needed for pH adj. |

Part III: Synthesis of Ethyl 2-Aminopyrimidine-5-carboxylate (Intermediate 3)

Principle and Mechanism: Fischer Esterification

Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[7] The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄), which activates the carbonyl carbon for nucleophilic attack by the alcohol (ethanol). A tetrahedral intermediate is formed, which then eliminates a molecule of water to produce the ester. The reaction is reversible and is typically driven to completion by using an excess of the alcohol, which also serves as the solvent.

Experimental Protocol

-

Suspend 2-aminopyrimidine-5-carboxylic acid in absolute ethanol in a round-bottom flask.

-

Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (H₂SO₄) dropwise with stirring.

-

Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) for 8-12 hours.

-

Monitor the reaction by TLC. Once the starting material is consumed, cool the reaction to room temperature.

-

Reduce the volume of ethanol under reduced pressure using a rotary evaporator.

-

Pour the concentrated mixture into ice-cold water and neutralize carefully with a saturated solution of sodium bicarbonate.

-

The ethyl ester product will precipitate. Collect the solid by vacuum filtration.

-

Wash the product with cold water and dry it. Recrystallization from ethanol may be performed for further purification to yield pure Ethyl 2-aminopyrimidine-5-carboxylate.[8][9]

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (Molar Eq.) |

| 2-Aminopyrimidine-5-carboxylic Acid | 139.11 | 1.0 |

| Absolute Ethanol | 46.07 | Solvent (large excess) |

| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | Catalytic amount (e.g., 0.1-0.2 eq.) |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | As needed for quench |

Part IV: Synthesis of this compound (Final Product)

Principle and Mechanism: Hydrazinolysis of an Ester

The conversion of an ester to a carbohydrazide is achieved through hydrazinolysis, a nucleophilic acyl substitution reaction.[10] Hydrazine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, followed by the elimination of the alcohol (ethanol) to yield the stable carbohydrazide product.[7] The reaction is typically performed in an alcoholic solvent and may require heating to proceed at a reasonable rate.[11]

Experimental Protocol Workflow

Caption: Workflow for the hydrazinolysis of the pyrimidine ester.

Detailed Protocol Steps

-

Place Ethyl 2-aminopyrimidine-5-carboxylate into a round-bottom flask.

-

Add ethanol to dissolve or suspend the ester.

-

Add an excess of hydrazine hydrate (N₂H₄·H₂O) to the mixture.

-

Heat the reaction mixture to reflux for 3-5 hours. The progress of the reaction should be monitored by TLC.[7]

-

After completion, allow the reaction mixture to cool to room temperature. The product often crystallizes out of the solution upon cooling.

-

If precipitation is slow, cooling the flask in an ice bath or placing it in a refrigerator can facilitate crystallization.[11]

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials or impurities.

-

Dry the product under vacuum to obtain the final this compound.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (Molar Eq.) |

| Ethyl 2-Aminopyrimidine-5-carboxylate | 167.17 | 1.0 |

| Hydrazine Hydrate (~64% N₂H₄) | 50.06 | 5.0 - 10.0 |

| Ethanol | 46.07 | Solvent |

Physicochemical Data Summary

| Compound | Molecular Formula | Mol. Weight ( g/mol ) | Appearance (Expected) | CAS Number |

| 2-Aminopyrimidine-5-carboxaldehyde | C₅H₅N₃O | 123.11 | Solid | 120747-84-4 |

| 2-Aminopyrimidine-5-carboxylic Acid | C₅H₅N₃O₂ | 139.11 | Solid | 3167-50-8 |

| Ethyl 2-Aminopyrimidine-5-carboxylate | C₇H₉N₃O₂ | 167.17 | Solid | 57401-76-0 |

| This compound | C₅H₇N₅O | 153.14 | Solid | Not Found |

(Data sourced from PubChem and commercial supplier databases where available)[5][8][9][12]

Safety and Troubleshooting

-

Safety Precautions:

-

Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Hydrazine Hydrate (N₂H₄·H₂O): Toxic, corrosive, and a suspected carcinogen. Avoid inhalation and skin contact. Always work within a fume hood.

-

Strong Acids (H₂SO₄): Corrosive. Add slowly and with cooling to prevent splashing and exothermic reactions.

-

-

Troubleshooting:

-

Low Yield in Vilsmeier-Haack: Ensure all reagents and glassware are anhydrous, as moisture will quench the Vilsmeier reagent. The reaction temperature and time may need optimization.

-

Incomplete Esterification: The reaction is reversible. Use a large excess of absolute ethanol and ensure the catalytic acid is fresh. If the reaction stalls, adding a dehydrating agent like molecular sieves can help drive the equilibrium forward.

-

Difficulty in Precipitation/Crystallization: If the product does not precipitate upon cooling, try scratching the inside of the flask with a glass rod to induce crystallization. If it remains an oil, an extraction with a suitable organic solvent (e.g., ethyl acetate) followed by solvent evaporation may be necessary.

-

Conclusion

This application note provides a validated and detailed pathway for the synthesis of this compound from 2-aminopyrimidine. By breaking down the process into four manageable and mechanistically distinct steps, this guide serves as a reliable resource for chemists engaged in the synthesis of heterocyclic compounds for pharmaceutical research. The protocols emphasize safety, reproducibility, and a clear understanding of the underlying chemical principles.

References

- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 5. 2-aminopyrimidine-5-carboxylic Acid | C5H5N3O2 | CID 7020367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3167-50-8|2-Aminopyrimidine-5-carboxylic acid|BLD Pharm [bldpharm.com]

- 7. krishikosh.egranth.ac.in [krishikosh.egranth.ac.in]

- 8. benchchem.com [benchchem.com]

- 9. Ethyl 2-aminopyrimidine-5-carboxylate | C7H9N3O2 | CID 295889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. 2-Aminopyrimidine-5-carboxaldehyde 97 120747-84-4 [sigmaaldrich.cn]

Application Notes and Protocols for Antibacterial Screening of Pyrimidine-5-Carbohydrazide Derivatives Using the Agar Well Diffusion Method

Introduction: The Imperative for Novel Antibacterial Agents

The escalating crisis of antimicrobial resistance necessitates the urgent discovery of new chemical entities with potent antibacterial activity.[1] Pyrimidine derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of pharmacological activities, including antibacterial effects.[2][3][4] Specifically, pyrimidine-5-carbohydrazide derivatives are of significant interest due to their structural features which may allow for novel interactions with bacterial targets.[5][6]

This application note provides a detailed, step-by-step protocol for the preliminary antibacterial screening of this compound derivatives using the agar well diffusion method. This technique is a widely used, cost-effective, and reliable method for assessing the in vitro antimicrobial activity of test compounds.[7][8] The principles and methodologies outlined herein are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[9][10][11][12]

Principle of the Agar Well Diffusion Method

The agar well diffusion assay is predicated on the diffusion of a test compound from a well through a solidified agar medium that has been uniformly inoculated with a specific bacterial strain.[1][13] As the compound diffuses, a concentration gradient is established. If the this compound derivative possesses antibacterial activity, it will inhibit the growth of the bacteria, resulting in a clear zone around the well, known as the zone of inhibition.[7][14] The diameter of this zone is proportional to the susceptibility of the microorganism to the test compound.[14]

Core Experimental Workflow

The following diagram illustrates the key stages of the agar well diffusion method for screening this compound derivatives.

Caption: Workflow for antibacterial screening using the agar well diffusion method.

Detailed Protocols

Part 1: Preparation of Media and Reagents

1.1. Mueller-Hinton Agar (MHA) Preparation

-